molecular formula C23H23N3O2S B256556 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one

Cat. No. B256556
M. Wt: 405.5 g/mol
InChI Key: DFOMXKJZDMATOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one, also known as DPTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTF is a thiazolidinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one is not fully understood, but it has been suggested that the compound may exert its biological effects through the modulation of various signaling pathways. 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and tyrosinase. The compound has also been shown to inhibit the production of reactive oxygen species and to activate various antioxidant enzymes.
Biochemical and Physiological Effects:
2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one has also been shown to exhibit neuroprotective activity by inhibiting the production of beta-amyloid and tau proteins.

Advantages and Limitations for Lab Experiments

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, low cost, and potential for use in various assays. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the development of new derivatives of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one with improved biological activity. Additionally, future research could focus on the elucidation of the mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one and the identification of its molecular targets. Finally, future research could focus on the evaluation of the in vivo efficacy and toxicity of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one in animal models.

Synthesis Methods

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one has been synthesized through various methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-(tetrahydro-2-furanylmethyl)thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture was refluxed for several hours, and the resulting product was purified through recrystallization. Other methods of synthesis involve the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide in the presence of a catalyst or the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide and 2-furaldehyde in the presence of a catalyst.

Scientific Research Applications

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

Product Name

2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H23N3O2S/c27-21-16-29-23(25(21)14-19-12-7-13-28-19)20-15-26(18-10-5-2-6-11-18)24-22(20)17-8-3-1-4-9-17/h1-6,8-11,15,19,23H,7,12-14,16H2

InChI Key

DFOMXKJZDMATOG-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2C(SCC2=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CC(OC1)CN2C(SCC2=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.